molecular formula C16H21NO2S B2860674 8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane CAS No. 2320208-94-2

8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane

Cat. No. B2860674
CAS RN: 2320208-94-2
M. Wt: 291.41
InChI Key: QNQKHMLUHGMRII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane, also known as GSK-J4, is a small molecule inhibitor that has gained attention in the scientific community due to its potential application in epigenetic research. This compound has been shown to selectively inhibit the activity of the histone demethylase JMJD3, which plays a crucial role in regulating gene expression.

Mechanism of Action

The mechanism of action of 8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane involves the inhibition of the histone demethylase JMJD3. This enzyme is responsible for removing methyl groups from lysine residues on histone proteins, which can lead to changes in chromatin structure and gene expression. By inhibiting JMJD3, this compound can alter the expression of genes that are involved in various biological processes, including inflammation, cell differentiation, and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of JMJD3, leading to changes in gene expression. In vivo studies have shown that this compound can reduce inflammation and improve outcomes in animal models of disease. However, the effects of this compound on human subjects are not yet fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane is its selectivity for JMJD3. This allows researchers to study the specific effects of inhibiting this enzyme, without affecting other histone demethylases. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve complete inhibition of JMJD3 at low concentrations. Additionally, this compound has relatively poor solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on 8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane. One area of interest is the development of more potent and selective inhibitors of JMJD3, which could be used to study the specific effects of inhibiting this enzyme in greater detail. Additionally, further research is needed to fully understand the effects of this compound on human subjects, and to explore its potential as a therapeutic agent for various diseases. Finally, this compound could be used as a tool for studying the role of JMJD3 in various biological processes, including inflammation, cell differentiation, and cancer progression.

Synthesis Methods

The synthesis of 8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane involves a multi-step reaction sequence, starting from commercially available starting materials. The key step in the synthesis is the formation of the azadispirocycle, which is achieved through a cyclization reaction between a ketone and an amine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane has been extensively studied for its potential application in epigenetic research. The compound has been shown to selectively inhibit the activity of JMJD3, which is a histone demethylase that plays a crucial role in regulating gene expression. By inhibiting JMJD3, this compound can alter the expression of genes that are involved in various biological processes, including inflammation, cell differentiation, and cancer progression.

properties

IUPAC Name

8-(4-methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2S/c1-13-3-5-14(6-4-13)20(18,19)17-11-16(12-17)9-15(10-16)7-2-8-15/h3-6H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQKHMLUHGMRII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CC4(C3)CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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